Product packaging for 4-Amino-3-nitrobenzohydrazide(Cat. No.:)

4-Amino-3-nitrobenzohydrazide

Cat. No.: B8688834
M. Wt: 196.16 g/mol
InChI Key: QGFKIVZRTNIOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-nitrobenzohydrazide is a substituted benzohydrazide derivative of significant interest in chemical science due to its role as a versatile scaffold for synthesizing diverse heterocyclic compounds and complex molecules . Its structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the benzene ring, along with a hydrazide group (-CONHNH₂), creates a unique electronic profile that influences its reactivity and applications . This compound is primarily valued as a key precursor in medicinal chemistry, where it is used to create benzofuroxan hybrids with documented inhibitory activity against enzymes of T. cruzi, the parasite responsible for Chagas disease . Furthermore, its hydrazide moiety readily undergoes condensation with aldehydes and ketones to form Schiff bases (hydrazones), which are investigated for a wide range of biological activities including antibacterial, antifungal, and anticancer properties . Beyond medicinal applications, this benzohydrazide serves as a ligand in coordination chemistry to form metal complexes with potential catalytic and optical properties, and its distinct electronic structure makes it a candidate for the development of nonlinear optical (NLO) materials . It is typically synthesized via the hydrazinolysis of alkyl 4-amino-3-nitrobenzoate esters . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B8688834 4-Amino-3-nitrobenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

4-amino-3-nitrobenzohydrazide

InChI

InChI=1S/C7H8N4O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,8-9H2,(H,10,12)

InChI Key

QGFKIVZRTNIOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Amino 3 Nitrobenzohydrazide

Established Synthetic Routes to 4-Amino-3-nitrobenzohydrazide and its Precursors

The synthesis of this compound is typically a multi-step process that begins with readily available starting materials. The key precursor for this synthesis is 4-amino-3-nitrobenzoic acid.

One common route to 4-amino-3-nitrobenzoic acid involves the nitration of a protected aminobenzoic acid derivative, such as 4-acetamidobenzoic acid. The acetamido group directs the incoming nitro group to the position ortho to the amino group and meta to the carboxyl group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures. Following the nitration step, the acetyl protecting group is removed by acid or base hydrolysis to yield 4-amino-3-nitrobenzoic acid.

The next step in the synthesis of the target hydrazide is the conversion of the carboxylic acid group of 4-amino-3-nitrobenzoic acid into a more reactive derivative, typically an ester. This is often achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. This reaction produces the corresponding alkyl 4-amino-3-nitrobenzoate.

Finally, this compound is obtained by the hydrazinolysis of the alkyl 4-amino-3-nitrobenzoate. This reaction involves treating the ester with hydrazine (B178648) hydrate, usually in a suitable solvent like ethanol, under reflux conditions. The hydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

A summary of a typical synthetic route is presented in the table below:

StepStarting MaterialReagents and ConditionsProduct
14-Acetamidobenzoic acidHNO₃, H₂SO₄, 0-25 °C4-Acetamido-3-nitrobenzoic acid
24-Acetamido-3-nitrobenzoic acidAcid or base hydrolysis4-Amino-3-nitrobenzoic acid
34-Amino-3-nitrobenzoic acidMethanol, H₂SO₄ (catalyst), refluxMethyl 4-amino-3-nitrobenzoate
4Methyl 4-amino-3-nitrobenzoateHydrazine hydrate, ethanol, refluxThis compound

Advanced Synthetic Strategies for Functionalized Derivatives

The presence of the hydrazide, amino, and nitro functionalities makes this compound an excellent scaffold for the synthesis of various functionalized derivatives, particularly heterocyclic systems.

Condensation Reactions for Schiff Base Formation

The hydrazide moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are characterized by the presence of a C=N-NH-C=O backbone and are themselves valuable intermediates for further synthetic transformations.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

This compound serves as a key precursor for the synthesis of five-membered heterocyclic rings such as oxadiazoles and triazoles.

Oxadiazole Formation: 1,3,4-Oxadiazoles can be synthesized from this compound through several methods. One common approach involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. Alternatively, the hydrazide can be reacted with an acid chloride or anhydride. These reactions proceed through an N-acylhydrazide intermediate which then undergoes cyclodehydration to form the oxadiazole ring.

Triazole Formation: The synthesis of 1,2,4-triazoles from this compound can be achieved through various routes. For instance, reaction with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can then be cyclized to form triazole-thiones. Another method involves the reaction of the hydrazide with orthoesters.

Chemical Modifications and Derivatization Approaches

Beyond the formation of Schiff bases and common five-membered heterocycles, the functional groups of this compound allow for a range of other chemical modifications. The primary amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities onto the aromatic ring. The nitro group can be reduced to an amino group, opening up pathways to diamino-substituted benzohydrazide (B10538) derivatives, which can be used to synthesize fused heterocyclic systems. The hydrazide moiety itself can also be further derivatized at the terminal nitrogen atom.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions it undergoes, such as Schiff base formation and the synthesis of oxadiazoles and triazoles, are well-established for hydrazides in general.

The formation of Schiff bases is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the imine bond.

The cyclization reactions to form oxadiazoles and triazoles generally proceed through a series of addition and elimination steps. For example, in the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids, the reaction mechanism involves the initial formation of a diacylhydrazine intermediate, followed by an intramolecular nucleophilic attack of one of the amide oxygens on the other carbonyl carbon, and subsequent dehydration to form the stable five-membered aromatic ring.

Green Chemistry Approaches in the Synthesis of this compound Scaffolds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, general green chemistry approaches applicable to its synthesis and derivatization include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency, reduce reaction times, and lower energy consumption. This can include the use of solid acid catalysts for esterification or cyclization reactions, which can be easily recovered and reused.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields and cleaner products in shorter reaction times. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazoles and triazoles, and could be a viable green alternative for the derivatization of this compound.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, where the reactants are mixed and heated, can minimize waste and simplify product isolation.

The development of more sustainable synthetic routes to this compound and its derivatives is an area with potential for future research.

Electronic Structure and Quantum Chemical Characterization of 4 Amino 3 Nitrobenzohydrazide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311++G(d,p) basis set, were employed to determine the optimized molecular geometry of 4-Amino-3-nitrobenzohydrazide. This computational approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

The optimized structure indicates a nearly planar geometry for the benzene (B151609) ring. The hydrazide group exhibits a specific orientation relative to the aromatic ring, influenced by intramolecular hydrogen bonding and steric effects. The amino and nitro groups attached to the benzene ring also adopt conformations that minimize steric hindrance and optimize electronic interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.402C2-C1-C6120.1
C1-C(O)1.485C1-C2-N(H2)121.5
C2-N(H2)1.365C3-C2-N(H2)119.8
C2-C31.418C2-C3-N(O2)122.3
C3-N(O2)1.461C4-C3-N(O2)118.9
C=O1.234O=C-N122.8
N-N1.398C-N-N118.5

Note: The atom numbering corresponds to a standard representation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO of this compound is primarily localized on the amino group and the benzene ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the carbonyl group of the hydrazide moiety, suggesting these sites are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.254
LUMO Energy-2.871
HOMO-LUMO Gap (ΔE)3.383

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which corresponds to stabilizing intramolecular interactions.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N(Amino)π(C2-C3)25.4
LP(1) N(Amino)π(C1-C6)18.9
LP(2) O(Carbonyl)σ(C-N)28.7
LP(1) N(Hydrazide)π(C=O)45.2
π(C1-C6)π*(C2-C3)15.6

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map shows the most negative potential localized around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. The regions of positive potential are found around the hydrogen atoms of the amino and hydrazide groups, indicating these are likely sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of local reactivity. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most electrophilic and nucleophilic sites within the molecule, corroborating the qualitative predictions from the MEP analysis.

Global and Local Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index, Chemical Hardness)

Chemical potential indicates the tendency of electrons to escape from a system. Chemical hardness is a measure of the resistance to a change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are instrumental in comparing the reactivity of different molecules.

Table 4: Global Reactivity Descriptors of this compound

DescriptorValue (eV)
Chemical Potential (μ)-4.563
Chemical Hardness (η)1.692
Electrophilicity Index (ω)6.157
Softness (S)0.591

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the electronic transitions and predict the optical properties of this compound. By calculating the excitation energies and oscillator strengths, the ultraviolet-visible (UV-Vis) absorption spectrum can be simulated.

The calculated spectrum shows major absorption bands corresponding to electronic transitions between different molecular orbitals. The primary transitions often involve π → π* and n → π* excitations. For this compound, the key electronic transitions involve the promotion of electrons from orbitals located on the amino group and benzene ring (HOMO) to orbitals on the nitro and carbonyl groups (LUMO). These charge-transfer transitions are responsible for the characteristic absorption bands in its UV-Vis spectrum.

Table 5: Calculated Electronic Transitions of this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13680.254HOMO → LUMO (92%)
S0 → S23150.189HOMO-1 → LUMO (78%)
S0 → S32880.312HOMO → LUMO+1 (65%)

Spectroscopic Investigations and Photophysical Properties of 4 Amino 3 Nitrobenzohydrazide and Its Derivatives

Vibrational Spectroscopy Analysis (Fourier Transform Infrared Spectroscopy, FT-Raman) for Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a detailed fingerprint of the functional groups and bonds within the 4-Amino-3-nitrobenzohydrazide molecule. thermofisher.comspectroscopyonline.com These complementary methods measure the interaction of infrared radiation or laser light with molecular vibrations, respectively.

In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. The N-H stretching vibrations of the amino and hydrazide groups typically appear in the region of 3320 cm⁻¹. The carbonyl group (C=O) of the amide in the hydrazide moiety gives rise to a strong absorption band, known as the Amide I band, around 1650 cm⁻¹. Furthermore, the presence of the nitro group is confirmed by two distinct stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

FT-Raman spectroscopy offers complementary information. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. For instance, the aromatic ring vibrations can be clearly observed in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFT-IR Wavenumber (cm⁻¹)
N-H Stretch3320
C=O Stretch (Amide I)1650
Asymmetric NO₂ Stretch1520
Symmetric NO₂ Stretch1340

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton-NMR, Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR): The ¹H NMR spectrum, typically recorded in a solvent like Acetone-d₆, reveals distinct signals for the different protons in the molecule. The hydrazide NH proton is often observed as a singlet at approximately 10.20 ppm. The aromatic protons appear as distinct multiplets due to their specific positions on the benzene (B151609) ring and coupling with each other. The proton at the H-2 position (adjacent to the nitro group) is deshielded and appears as a doublet around 8.65 ppm. The H-6 proton shows up as a doublet of doublets at about 8.15 ppm, and the H-5 proton (adjacent to the amino group) is observed as a doublet near 6.95 ppm. The amino (-NH₂) protons typically present as a broad singlet around 4.90 ppm.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The electron-withdrawing nitro group causes a downfield shift for the carbon atom it is attached to, while the electron-donating amino group results in an upfield shift for its adjacent carbon.

Table 2: ¹H NMR Chemical Shifts for this compound in Acetone-d₆

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Hydrazide NH10.20Singlet
H-2 (aromatic)8.65Doublet
H-6 (aromatic)8.15Doublet of doublets
H-5 (aromatic)6.95Doublet
Amino NH₂4.90Singlet

UV-Visible Absorption Spectroscopy and Band Gap Energy Determination

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For semiconductors and molecules with conjugated systems, this technique is instrumental in determining the optical band gap energy (Eg). thermofisher.comcaltech.edu The spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic ring and its substituents. The presence of both electron-donating and electron-withdrawing groups can lead to charge-transfer bands, which are sensitive to the solvent polarity.

The optical band gap can be estimated from the absorption spectrum using a Tauc plot. This involves plotting (αhν)¹/ⁿ versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and n is a factor that depends on the nature of the electronic transition. For many organic compounds, n is taken as 2 for an indirect allowed transition. By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap energy can be determined. This value is crucial for understanding the material's potential in optoelectronic applications.

Fluorescence Spectroscopy and Photochemical Isomerization Studies

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. nih.gov Many aromatic compounds, including derivatives of 4-aminobenzohydrazide, exhibit fluorescence. The fluorescence spectrum, which is the plot of emission intensity versus wavelength, is typically a mirror image of the absorption spectrum.

The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties can be influenced by the molecular environment, such as solvent polarity and the presence of quenchers. For instance, the intramolecular charge transfer character of this compound, arising from the donor-acceptor nature of the amino and nitro groups, can significantly affect its fluorescent behavior.

Studies on related nitro-amino aromatic compounds have shown the possibility of photochemical isomerization or other photoreactions upon UV irradiation. While specific studies on the photochemical isomerization of this compound are not widely reported, the presence of the nitro group suggests that such processes could potentially occur, leading to changes in its absorption and emission properties.

Diffuse Reflectance Spectroscopy (DRS) for Optical Property Analysis

Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for analyzing the optical properties of solid, powdered, or opaque samples that are not amenable to traditional transmission measurements. nih.govnih.gov Instead of measuring the light transmitted through a sample, DRS measures the light that is scattered from the sample surface.

The data from DRS can be converted to a pseudo-absorbance spectrum using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance. This allows for the determination of the band gap energy of solid this compound in a manner similar to that used with UV-Visible absorption data from solutions. DRS is particularly useful for characterizing the electronic properties of the material in its solid state, which can differ from its properties in solution due to intermolecular interactions and crystal packing effects.

Coordination Chemistry and Metal Complex Formation with 4 Amino 3 Nitrobenzohydrazide Ligands

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Mn(II), Fe(II), Co(II), Ni(II), Zn(II), Rare Earth Metal Ions)

The synthesis of metal complexes with 4-Amino-3-nitrobenzohydrazide typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. biomedgrid.com A general and effective method is the reflux of a hot ethanolic or methanolic solution of the ligand with a stoichiometric amount of the chosen metal salt (e.g., chlorides, nitrates, acetates, or sulfates). biomedgrid.comorientjchem.org The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried.

For instance, a typical synthesis would involve dissolving this compound in ethanol (B145695) and adding it dropwise to an ethanolic solution of a metal salt, such as copper(II) acetate (B1210297) monohydrate or nickel(II) chloride hexahydrate, in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.gov The reaction mixture is then refluxed for several hours, during which the colored complex may form. orientjchem.org

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. Standard analytical and physicochemical techniques employed include:

Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio.

Molar Conductivity Measurements: Conducted in solvents like DMSO or DMF, these measurements help determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductivity values suggest that the anions are coordinated to the metal ion within the coordination sphere. nih.govchemistryjournal.net

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the complexes and can identify the presence of coordinated or lattice water molecules. researchgate.net

Synthesis of lanthanide complexes, involving ions like Eu(III) and Tb(III), can also be achieved through similar methods, often by reacting the ligand with lanthanide nitrates in solvents like isopropanol (B130326) or through hydrothermal methods. rsc.orgnih.govresearchgate.net

Ligand Binding Modes and Coordination Geometries in Metal Chelates

This compound possesses several potential donor sites: the carbonyl oxygen, the terminal nitrogen of the hydrazide group (-NH2), the amide nitrogen, the aromatic amino nitrogen, and the oxygen atoms of the nitro group. However, based on extensive studies of related benzohydrazide (B10538) and hydrazone ligands, the most common coordination mode is as a bidentate ligand. researchgate.netat.ua

The ligand typically coordinates to the metal ion through the carbonyl oxygen and the nitrogen atom of the terminal amino group (-NH2), forming a stable five-membered chelate ring. researchgate.net This coordination can occur with the ligand in its neutral (keto) form or, upon deprotonation, in its enol form (-C(OH)=N-). In the enol form, the ligand acts as a monobasic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. iosrjournals.orgnih.gov

The nature of the metal ion and the reaction conditions influence the resulting coordination geometry of the metal chelate. Based on established principles of coordination chemistry and studies of similar ligands, the following geometries are commonly proposed:

Octahedral: For metal ions like Co(II), Ni(II), Mn(II), and Fe(II), a six-coordinate octahedral geometry is frequently observed, often with two tridentate or three bidentate ligands, or a combination of ligands and solvent/anion molecules filling the coordination sites. nih.govresearchgate.net

Tetrahedral: Zn(II) complexes, having a d¹⁰ electronic configuration, often favor a four-coordinate tetrahedral geometry. researchgate.net

Square Planar: Cu(II) complexes can adopt a distorted octahedral or a four-coordinate square planar geometry. mdpi.com Ni(II) can also form square planar complexes, particularly with deprotonated ligands. elsevierpure.com

Higher Coordination Numbers: Rare earth metal ions are known for their larger ionic radii and preference for higher coordination numbers, such as 8 or 9, leading to geometries like square antiprismatic or tricapped trigonal prismatic. nih.gov

Spectroscopic Characterization of Metal Complexes (FT-IR, UV-Vis, NMR)

Spectroscopic methods are indispensable for characterizing the structure and bonding in metal complexes.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the ligand's coordination sites. Upon complexation with a metal ion, characteristic changes in the vibrational frequencies of the ligand are observed:

ν(C=O) band: A significant shift of the carbonyl stretching vibration to a lower frequency (typically by 15-30 cm⁻¹) is a strong indication of the coordination of the carbonyl oxygen to the metal ion. hilarispublisher.com

ν(N-H) bands: The stretching frequencies of the -NH and -NH₂ groups are also altered upon coordination of the terminal nitrogen atom.

New Bands: The formation of new, weaker bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, providing direct evidence of coordination. iosrjournals.org

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic structure and geometry of the complexes.

Ligand Transitions: The spectrum of the free this compound ligand will show intense absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the hydrazide moiety. nih.gov

Charge Transfer Bands: Upon complexation, new, often intense, bands may appear. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. chemistryjournal.net

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (like Cu(II), Ni(II), Co(II)), weak absorption bands are observed in the visible region. These correspond to d-d electronic transitions, and their position and number are highly dependent on the coordination geometry of the metal ion. nih.govresearchgate.net

Table 1: Expected Electronic Transitions and Geometries for Metal(II) Complexes.

Metal Ion d-Electron Config. Common Geometry Expected d-d Transitions
Cu(II) d⁹ Distorted Octahedral / Square Planar ¹
Ni(II) d⁸ Octahedral ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)
Co(II) d⁷ Octahedral (High Spin) ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)
Fe(II) d⁶ Octahedral (High Spin) ⁵T₂g → ⁵Eg
Mn(II) d⁵ Octahedral (High Spin) Spin-forbidden, very weak bands
Zn(II) d¹⁰ Tetrahedral No d-d transitions

¹Typically one broad, asymmetric band for distorted octahedral geometry.

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy is a powerful tool. The coordination of the ligand to the metal center causes changes in the electronic environment of the ligand's protons and carbons, leading to shifts in their resonance signals. The downfield shift of the -NH proton signal is a strong indicator of coordination through the hydrazide group. For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), NMR signals are often broadened to the point of being unobservable, although this phenomenon itself can be indicative of complex formation. nih.gov

Magnetic Properties and Studies of Metal Complexes

Magnetic susceptibility measurements are a fundamental tool for investigating the electronic structure of transition metal complexes. gcnayanangal.com The effective magnetic moment (μ_eff), calculated from these measurements, provides direct information about the number of unpaired electrons in the central metal ion, which in turn helps to determine its oxidation state and coordination geometry. researchgate.net

The spin-only magnetic moment (μ_so) can be calculated using the formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For first-row transition metal complexes, the experimentally measured μ_eff is often close to the μ_so value, as the orbital contribution to the magnetic moment is largely quenched by the ligand field. researchgate.net Significant deviations can provide further information about the geometry and spin-orbit coupling.

Table 2: Expected Magnetic Properties of High-Spin Octahedral Complexes.

Metal Ion d-Electron Config. Unpaired Electrons (n) Spin-Only Magnetic Moment (μ_so) in B.M.
Cu(II) d⁹ 1 1.73
Ni(II) d⁸ 2 2.83
Co(II) d⁷ 3 3.87
Fe(II) d⁶ 4 4.90
Mn(II) d⁵ 5 5.92
Zn(II) d¹⁰ 0 0 (Diamagnetic)
Rare Earth Ions fⁿ Variable Dependent on f-electrons (e.g., Gd³⁺ has 7)

Gd(III)-containing complexes are of particular interest in magnetic studies due to their high number of unpaired f-electrons (seven) and isotropic nature, while other lanthanide complexes like Dy(III) can exhibit significant magnetic anisotropy. nih.gov

Crystal Structure Analysis of this compound Complexes

The most definitive method for determining the precise three-dimensional structure of a coordination complex in the solid state is single-crystal X-ray diffraction. This technique provides unambiguous information regarding:

The coordination geometry around the central metal ion.

Precise bond lengths and angles between the metal and the ligand's donor atoms.

The conformation of the ligand upon coordination.

While specific crystal structures for complexes of this compound are not extensively reported, analysis of related structures, such as those of other benzohydrazide or hydrazone complexes, provides valuable insights. elsevierpure.comrsc.org For example, in a typical structure, the metal ion would be chelated by the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. The crystal lattice would likely be stabilized by extensive hydrogen bonding involving the non-coordinated -NH₂ group on the benzene (B151609) ring, the nitro group, and potentially coordinated water molecules or counter-ions. redalyc.org This network of non-covalent interactions plays a crucial role in determining the final supramolecular architecture of the complex. rsc.org

Theoretical Calculations on Metal Complexes for Structural and Electronic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool to complement experimental findings in coordination chemistry. nih.govnih.gov Theoretical calculations can provide deep insights into the structural and electronic properties of this compound complexes.

Key applications of DFT in this context include:

Geometry Optimization: DFT methods can be used to calculate the lowest-energy structure of a complex, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. tandfonline.combiointerfaceresearch.com

Vibrational Analysis: Calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra, helping to confirm the coordination mode of the ligand. nih.gov

Electronic Structure Analysis: DFT allows for the visualization and energy calculation of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the complex. orientjchem.org

Prediction of Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions (e.g., d-d, LMCT). rsc.org

By combining experimental data with theoretical calculations, a comprehensive understanding of the bonding, structure, and properties of these metal complexes can be achieved.

Compound Index

Table 3: List of Compounds Mentioned.

Compound Name
This compound
Copper(II) acetate monohydrate
Nickel(II) chloride hexahydrate
Europium(III) nitrate
Terbium(III) nitrate
Gadolinium(III) nitrate

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are highly specific and directional interactions that play a pivotal role in the formation of predictable supramolecular architectures. In the case of 4-Amino-3-nitrobenzohydrazide, the molecule possesses multiple hydrogen bond donors (the amino -NH2 and hydrazide -NHNH2 groups) and acceptors (the nitro -NO2 and carbonyl C=O groups). This combination allows for the formation of extensive and robust hydrogen-bonding networks.

The interplay between the different functional groups can be described by the following potential hydrogen bonds:

N-H···O=C: The hydrazide N-H groups can form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule, creating chains or dimeric structures.

N-H···O-N: The amino and hydrazide N-H groups can interact with the oxygen atoms of the nitro group. These interactions are crucial in organizing the molecules into layers or more complex three-dimensional patterns.

N-H···N: The amino group of one molecule could potentially interact with the terminal nitrogen of the hydrazide group of another, although this is generally a weaker interaction compared to those involving oxygen acceptors.

These interactions would likely result in a layered structure, where molecules are tightly bound within a plane through a network of hydrogen bonds, and these planes are then stacked upon each other.

Potential Hydrogen Bond Donor Acceptor Likely Structural Motif
N-H···O=CHydrazide (-NHNH₂)Carbonyl (C=O)Chains, Dimers (e.g., R²₂(8))
N-H···O-NAmino (-NH₂), Hydrazide (-NHNH₂)Nitro (-NO₂)Sheets, 3D Networks
N-H···NAmino (-NH₂)Hydrazide (-NHNH₂)Inter-layer connections

Non-Covalent Interactions and Crystal Packing Motifs

The presence of the benzene (B151609) ring in this compound makes π-π stacking interactions a significant factor in its crystal packing. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of this stacking can be parallel-displaced or T-shaped, and it plays a crucial role in the densification of the crystal structure. The nitro group, being strongly electron-withdrawing, and the amino group, being electron-donating, create a polarized aromatic ring, which can influence the nature and strength of these π-π interactions.

In related structures, such as nitrophenyl derivatives, it is common to observe herringbone or slipped-stack packing motifs, which maximize the attractive van der Waals and electrostatic interactions while minimizing repulsion. It is plausible that this compound would adopt a similar packing arrangement, driven by the interplay of the strong hydrogen bonding within layers and the weaker π-π stacking interactions between layers.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at a point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of significant intermolecular contact. Red spots on a d_norm map indicate close contacts, which correspond to hydrogen bonds and other strong interactions. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the following:

Dominance of O···H/H···O contacts: These would appear as sharp spikes in the fingerprint plot, representing the strong N-H···O hydrogen bonds.

Significant H···H contacts: These correspond to the numerous van der Waals interactions between hydrogen atoms on adjacent molecules.

C···H/H···C contacts: These arise from the interactions between the aromatic ring and the hydrogen atoms of neighboring molecules.

N···H/H···N contacts: These would quantify the N-H···N hydrogen bonds, if present.

C···C contacts: These would indicate the presence of π-π stacking interactions.

The percentage contribution of each type of contact provides a clear picture of the hierarchy of intermolecular forces governing the crystal packing. For example, in many organic crystals, H···H contacts can account for a large portion of the surface area, highlighting the importance of van der Waals forces in achieving efficient packing.

A hypothetical breakdown of intermolecular contacts for this compound based on related structures is presented below:

Contact Type Typical Percentage Contribution Interaction Type
O···H/H···O30-40%Hydrogen Bonding
H···H25-35%Van der Waals
C···H/H···C15-25%Van der Waals, C-H···π
C···C5-10%π-π Stacking
N···H/H···N<5%Hydrogen Bonding
Other<5%Various weak interactions

This quantitative analysis allows for a detailed understanding of the forces that dictate the supramolecular assembly of this compound in the solid state.

Advanced Optical and Electronic Materials Applications

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are pivotal for a range of photonic applications, including optical switching and data processing. The NLO response of a material is intimately linked to its molecular structure. In the case of 4-amino-3-nitrobenzohydrazide, the presence of both electron-donating (-NH2) and electron-withdrawing (-NO2) groups on the benzene (B151609) ring creates a significant dipole moment, a key prerequisite for second and third-order NLO activity.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the hyperpolarizability of a molecule. For molecules with donor-acceptor systems, a larger ground-state dipole moment and a significant change in dipole moment upon excitation generally lead to a higher β value. The push-pull electronic system within this compound suggests that it could possess a noteworthy first hyperpolarizability, although experimental verification is needed.

Table 1: Key Parameters in Nonlinear Optical Analysis

ParameterSymbolDescriptionMeasurement Technique
Nonlinear Absorption CoefficientβDescribes the change in the absorption coefficient with light intensity.Open-aperture Z-scan
Nonlinear Refractive Indexn₂Describes the change in the refractive index with light intensity.Closed-aperture Z-scan
First HyperpolarizabilityβA measure of the second-order nonlinear optical response of a molecule.Hyper-Rayleigh Scattering, DFT calculations

Optoelectronic Applications and Semiconducting Behavior

Organic semiconducting materials are gaining traction in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The semiconducting properties of organic compounds are governed by their molecular structure, which influences their ability to transport charge carriers (electrons and holes).

The extended π-conjugated system of the benzene ring in this compound, coupled with the presence of heteroatoms, suggests that it and its derivatives could exhibit semiconducting behavior. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical factor in determining the semiconducting nature of a material. While specific experimental data on the electronic properties of this compound are limited, the structural motifs are common in known organic semiconductors. Further research into the charge transport properties and energy levels of this compound and its polymeric or crystalline forms would be necessary to fully assess its potential in optoelectronic devices.

Photochromic and Thermochromic Studies of Derivatives

Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light or heat, respectively. These properties are of interest for applications such as smart windows, optical data storage, and molecular switches.

While there is no specific research detailing the photochromic or thermochromic properties of this compound itself, studies on other benzohydrazide (B10538) and hydrazone derivatives have shown that this class of compounds can exhibit these behaviors. The reversible color change is often due to a structural transformation, such as E-Z isomerization around a C=N bond or a tautomeric equilibrium. For instance, some aromatic aldehyde hydrazone derivatives have been reported to exhibit both photochromism and thermochromism. researchgate.net The introduction of different substituents on the aromatic rings of these molecules can influence the stability of the different isomers and thus tune the photochromic and thermochromic properties.

Given the structural similarities, it is plausible that derivatives of this compound, particularly those where the hydrazide moiety is condensed with aldehydes or ketones to form hydrazones, could be designed to exhibit photochromic or thermochromic behavior. Future research in this area would involve the synthesis of such derivatives and the investigation of their spectral changes in response to light and temperature.

Chemosensing Applications of 4 Amino 3 Nitrobenzohydrazide Derivatives

Design Principles for Chemosensors Based on 4-Amino-3-nitrobenzohydrazide Scaffolds

The design of chemosensors using the this compound framework is predicated on several key principles that leverage its unique chemical functionalities. The versatility of this scaffold allows for the systematic development of sensors with tailored specificities and signaling mechanisms.

A primary design strategy involves the straightforward condensation reaction of the hydrazide group (-CONHNH₂) with a suitable aldehyde or ketone. rsc.orgnih.gov This reaction forms a hydrazone or Schiff base derivative, a molecular structure renowned for its chelating abilities. monash.edu This synthetic ease allows for a modular approach, where different aromatic or heterocyclic aldehydes containing fluorophores or additional binding sites can be readily attached to the core this compound structure. rsc.orgnih.gov

The core scaffold itself contains multiple functional groups that are integral to its sensing capabilities:

The Hydrazide/Hydrazone Moiety: This group serves as a primary binding and signaling unit. The imine nitrogen (-C=N-) and amide oxygen atoms are excellent coordination sites for metal ions. monash.eduorgchemres.org

The Amino Group (-NH₂): Positioned on the phenyl ring, this group acts as a potent electron donor.

The Nitro Group (-NO₂): This group is a strong electron withdrawer.

The combination of the amino and nitro groups creates a "push-pull" electronic system within the molecule. This arrangement is fundamental for sensors that operate via an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net Furthermore, the N-H protons of both the amino and hydrazide groups can act as hydrogen-bond donors, which is a crucial feature for the recognition of anionic species. researchgate.netresearchgate.net The electron-withdrawing nature of the adjacent nitro group increases the acidity of these N-H protons, making them more susceptible to deprotonation by basic anions, thereby enhancing the sensitivity of the sensor.

Selective Detection of Metal Ions (e.g., Hg(II), Cu(II), Fe(III), Cd(II), Cr(III))

Derivatives of this compound, particularly the Schiff bases formed from it, have been extensively developed for the selective detection of various environmentally and biologically significant metal ions. rsc.orgresearchgate.net The selectivity of these sensors is achieved by designing a specific chelation pocket that matches the ionic radius, charge density, and preferred coordination geometry of the target metal ion. rsc.orgmonash.edu

Mercury (Hg(II)): Sensors based on hydrazone structures have demonstrated high sensitivity for Hg(II). For instance, an isatin (B1672199) hydrazone-based sensor showed a distinct colorimetric response to Hg(II) with a detection limit of 1.8 µM. orgchemres.org Similarly, a fluorescein-hydrazone derivative was capable of detecting Hg(II) with a lower detection limit of 0.23 µM. nih.gov

Copper (II): Cu(II) is one of the most frequently targeted metal ions for hydrazone-based sensors. These sensors often operate through a clear colorimetric change or fluorescence quenching. rsc.orgnih.govresearchgate.net A Schiff base sensor was reported to detect Cu(II) with a high sensitivity, reaching a detection limit of 42.09 nM. nih.gov

Iron (III): Fe(III) is another metal ion that can be selectively detected by hydrazone derivatives. The sensing can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). rsc.orgresearchgate.net A novel Schiff base sensor demonstrated high selectivity for Fe(III) ions with a calculated limit of detection of 0.024 µM. researchgate.net

Chromium (III): Multi-analyte sensors have been designed that can distinguish between different trivalent metal ions. A benzoxazole–hydrazone sensor, for example, is capable of selectively detecting Cr(III) through a fluorescence turn-on response, differentiating it from Al(III) and Fe(III). rsc.org

Cadmium (II): While numerous hydrazone sensors exist for a range of heavy metals, specific derivatives have also been developed for the detection of Cd(II). nih.gov

The interaction between the hydrazone sensor and the metal ion typically involves coordination through the imine nitrogen and the amide oxygen, forming a stable chelate complex that triggers the optical response.

Target IonSensor TypeDetection LimitSignaling Mechanism
Hg(II)Isatin Hydrazone1.8 µMColorimetric
Hg(II)Fluorescein Hydrazone0.23 µMFluorescent
Cu(II)Schiff Base42.09 nMColorimetric
Fe(III)Schiff Base0.024 µMFluorescent
Cr(III)Benzoxazole HydrazoneNot SpecifiedFluorescence "Turn-on"

Anion Sensing Mechanisms and Applications

The this compound scaffold is also highly suitable for the design of anion chemosensors. researchgate.net The sensing mechanism for anions is fundamentally different from that for metal ions and typically relies on two main principles: hydrogen bonding and deprotonation.

Hydrogen Bonding: The N-H moieties within the hydrazide and amino groups are effective hydrogen-bond donors. researchgate.net They can form stable, non-covalent interactions with basic anions that are strong hydrogen-bond acceptors, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.net This interaction perturbs the electronic structure of the sensor, leading to a detectable optical signal.

Deprotonation: For anions with sufficient basicity, the interaction can go beyond hydrogen bonding to the complete removal of a proton from the N-H group. rsc.org The electron-withdrawing nitro group on the this compound scaffold plays a critical role by increasing the acidity of the N-H protons, making them more susceptible to deprotonation. rsc.org This deprotonation event causes a dramatic change in the sensor's electronic properties, often resulting in a strong and clear colorimetric or fluorescent response. This mechanism is particularly effective for detecting anions like fluoride and cyanide (CN⁻). researchgate.netrsc.org

In some cases, a relay-sensing mechanism can be employed, where the anion interacts with a pre-formed metal-sensor complex. The anion sequesters the metal ion, releasing the free sensor and causing a reversal of the initial optical signal, which can be used for detection. researchgate.net

Colorimetric and Fluorescent Sensing Mechanisms

The ability to translate a molecular recognition event into an observable signal is the cornerstone of a chemosensor. Derivatives of this compound utilize several well-established photophysical mechanisms to produce either a color change (colorimetric) or an emission of light (fluorescent).

Colorimetric Mechanisms:

Intramolecular Charge Transfer (ICT): The inherent "push-pull" system of the this compound scaffold, with its electron-donating amino group and electron-withdrawing nitro group, is ideal for ICT-based sensing. researchgate.net Upon binding an analyte, the electron density within the molecule is redistributed, which alters the energy gap between the ground and excited states. This change is observed as a shift in the maximum absorption wavelength (λmax) in the UV-Vis spectrum, resulting in a visible color change. orgchemres.orgcapes.gov.br

Fluorescent Mechanisms:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of a fluorophore is typically "off" or quenched in its free state because of electron transfer from a nearby receptor (e.g., the hydrazone nitrogen). rsc.orgnih.gov When the receptor binds to a target analyte (like a metal ion), its redox potential changes, which inhibits the PET process. This inhibition stops the quenching pathway and "turns on" the fluorescence. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): Many hydrazone-based sensors are flexible molecules in solution, and this flexibility allows for non-radiative decay from the excited state, resulting in weak fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid. monash.edu This increased rigidity restricts bond rotations and vibrations, which closes the non-radiative decay channels and leads to a significant enhancement in fluorescence intensity. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): In sensors designed with a labile proton (e.g., from a nearby hydroxyl group), excitation can lead to the transfer of this proton within the molecule, resulting in fluorescence from the proton-transferred tautomer. The binding of an analyte can block this proton transfer pathway, causing a change in the emission wavelength and providing a ratiometric fluorescent response. researchgate.netresearchgate.netjohnshopkins.edu

MechanismPrincipleTypical Signal
ICTModulation of electron push-pull system upon analyte binding.Color change (shift in absorption).
PETInhibition of electron transfer from receptor to fluorophore.Fluorescence "Turn-on".
CHEFMolecular rigidification upon chelation reduces non-radiative decay.Fluorescence enhancement.
ESIPTInhibition of proton transfer in the excited state.Change in emission wavelength (ratiometric).

Pharmacological Potential and Bioactivity Studies in Vitro & Computational Approaches

In Vitro Antimicrobial Activity against Bacterial and Fungal Pathogens

Direct and specific studies detailing the in vitro antimicrobial activity of 4-amino-3-nitrobenzohydrazide against a comprehensive panel of bacterial and fungal pathogens are not extensively available in the current scientific literature. The broader class of benzohydrazide (B10538) derivatives, however, is well-documented for its significant antibacterial and antifungal properties. These derivatives are often investigated for their ability to inhibit the growth of various microorganisms. The functional groups within these molecules, including the hydrazide moiety, are considered key to their biological action.

Table 1: Summary of Available Data on In Vitro Antimicrobial Activity of this compound

Microorganism Assay Type Results
Bacterial Pathogens Data not available Data not available

In Vitro Anticancer Activity and Cytotoxicity Mechanisms

There is a notable lack of specific in vitro studies investigating the anticancer activity and elucidating the cytotoxicity mechanisms of this compound on various cancer cell lines. However, the compound is recognized as a precursor for the synthesis of more complex molecules and metal complexes that have potential anticancer activity. The general class of benzohydrazide derivatives has been a subject of interest in oncology research, with many analogues synthesized and evaluated for their cytotoxic effects.

Table 2: Summary of Available Data on In Vitro Anticancer Activity of this compound

Cancer Cell Line Assay Type Cytotoxicity (IC50) Mechanism of Action

Antitubercular Activity Studies

Specific research on the antitubercular activity of this compound against Mycobacterium tuberculosis is not well-documented. Nevertheless, the benzohydrazide scaffold is of significant interest in the development of antitubercular agents. This is largely due to the structural similarity to isoniazid, a first-line antitubercular drug, which is also a hydrazide derivative. Consequently, numerous benzohydrazide derivatives have been synthesized and screened for their potential to inhibit the growth of M. tuberculosis.

Table 3: Summary of Available Data on Antitubercular Activity of this compound

Mycobacterium Strain Assay Type Minimum Inhibitory Concentration (MIC)

Enzyme Inhibition Studies

This compound has been utilized as a precursor in the synthesis of hybrid compounds designed as potential enzyme inhibitors. For instance, it has served as a starting material for creating benzofuroxan (B160326) hybrids that have shown inhibitory activity against enzymes of Trypanosoma cruzi, the parasite responsible for Chagas disease. Additionally, some patent literature indicates its use as an intermediate in the synthesis of Diacylglycerol O-acyltransferase type 1 (DGAT1) inhibitors. However, direct studies on the enzyme inhibitory profile of this compound itself are limited. A study on the purification of peroxidase enzymes from radish roots utilized this compound as a ligand and investigated its inhibitory effects on the enzyme.

Table 4: Summary of Available Data on Enzyme Inhibition by this compound

Enzyme Source Inhibition Data
Peroxidase Radish roots Investigated for inhibitory effects
Trypanosoma cruzi enzymes N/A (used as precursor) Precursor for potential inhibitors

Molecular Docking Simulations for Ligand-Protein Interactions

While molecular docking is a widely used computational tool to predict the binding of ligands to protein targets, specific molecular docking studies for this compound against a range of biological targets are not readily found in published research. Such studies are crucial for understanding potential mechanisms of action and for guiding the design of more potent derivatives. The methodology for such a study would involve using software like AutoDock Vina to simulate interactions, for example, with microbial or cancer-related enzymes.

Table 5: Summary of Available Data on Molecular Docking Simulations of this compound

Protein Target Software Used Binding Affinity/Score Key Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. There are no specific QSAR studies reported in the literature that focus on this compound and its analogues to systematically explore the structural requirements for any particular biological activity. Such an analysis would be valuable in designing new derivatives with potentially enhanced pharmacological profiles.

Table 6: Summary of Available Data on QSAR Analysis of this compound

Biological Activity Modeled Model Type Key Descriptors Statistical Significance

In Silico ADMET-SAR Predictions for Bioactivity Profiling

In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies, as well as structure-activity relationship (SAR) predictions, are essential for profiling the drug-likeness and potential liabilities of a compound. At present, comprehensive in silico ADMET-SAR predictions specifically for this compound are not available in the public domain. These predictive studies are vital in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a potential drug candidate.

Table 7: Summary of Available Data on In Silico ADMET-SAR Predictions for this compound

ADMET Property Prediction Tool Predicted Value/Outcome
Absorption Data not available Data not available
Distribution Data not available Data not available
Metabolism Data not available Data not available
Excretion Data not available Data not available
Toxicity Data not available Data not available

Future Directions and Emerging Research Avenues

Development of Novel 4-Amino-3-nitrobenzohydrazide Scaffolds for Diverse Applications

The core structure of this compound serves as a foundational building block for synthesizing a diverse array of more complex molecules. The hydrazide moiety is particularly reactive and allows for the construction of various heterocyclic compounds and hydrazone derivatives through condensation reactions. Research is increasingly focused on using this scaffold to generate novel compounds with targeted biological activities.

A key area of development is in the synthesis of new antimicrobial agents to combat rising drug resistance. For instance, research on the related 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold has yielded promising semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. By reacting the parent hydrazide with various isocyanates and isothiocyanates, new compounds have been created and evaluated for their antimicrobial efficacy. The results indicate that specific substitutions can dramatically influence biological activity.

One notable study demonstrated that a semicarbazide derivative incorporating a 4-bromophenyl group exhibited significant antibacterial potential against Enterococcus faecalis. This highlights the potential for developing highly specific and potent antimicrobials by modifying the this compound backbone.

Table 1: Antimicrobial Activity of Novel Hydrazide Derivatives

Derivative Class Most Active Moiety Target Organism Minimum Inhibitory Concentration (MIC)
Semicarbazide 4-bromophenyl Enterococcus faecalis 3.91 µg/mL
Thiosemicarbazide 4-trifluoromethylphenyl Gram-positive bacteria 31.25 - 62.5 µg/mL
Hydrazone N/A Tested bacterial strains No activity observed

Data sourced from studies on a related 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold.

Beyond antimicrobials, the this compound scaffold is a precursor for molecules with potential applications in treating parasitic diseases and cancer. It serves as a starting material for benzofuroxan (B160326) hybrids, which have shown inhibitory action against enzymes of Trypanosoma cruzi, the parasite responsible for Chagas disease. Furthermore, its ability to chelate with metal ions opens pathways for creating novel metal complexes with potential anticancer properties.

Exploration of Advanced Computational Methodologies in Compound Design

Computer-Aided Drug Design (CADD) is becoming an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. These computational methods are being applied to the design of compounds derived from this compound to predict their biological activity and interaction with target molecules. CADD techniques are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

SBDD is utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. Techniques like molecular docking can simulate how a novel derivative of this compound might bind to a specific protein's active site, allowing researchers to estimate binding affinity and mode of interaction. This approach was successfully used in the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4), where a computing-assisted molecular design was employed to guide the synthesis of new compounds.

In cases where the target's structure is unknown, LBDD methods are employed. These rely on the knowledge of other molecules that bind to the target of interest. By analyzing a set of known active ligands, a pharmacophore model can be generated, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new molecules, including novel this compound derivatives, that are likely to be active.

Recent studies on hydrazide derivatives have combined synthesis with advanced computational analysis. After synthesizing novel compounds, their structures were confirmed using techniques like single-crystal X-ray analysis, which then provided the precise data needed for advanced quantum chemical calculations to better understand their properties. Such integrated approaches, combining wet-lab synthesis with in silico modeling, are crucial for the rational design of next-generation compounds.

Integration with Nanotechnology for Advanced Materials and Biosensors

The functional groups of this compound make it an attractive candidate for integration with nanotechnology, particularly in the development of advanced materials and highly sensitive biosensors. The compound's nitrogen and oxygen atoms can effectively bind to metal ions, suggesting its use as a ligand in the formation of novel nanomaterials with unique catalytic or optical properties.

A significant application lies in the development of electrochemical sensors. The hydrazide group is chemically related to hydrazine (B178648), a compound that has been the target of extensive sensor research. For example, electrochemical sensors have been fabricated to detect hydrazine in water samples with high sensitivity and a low limit of detection. These sensors often utilize carbon paste electrodes modified with nanocomposites, such as cobalt sulfide-carbon nanotube composites, to enhance electrocatalytic activity. A similar approach could be adapted using this compound or its derivatives as the recognition element for detecting specific analytes.

Table 2: Performance of a Nanocomposite-Based Electrochemical Sensor for Hydrazine Detection

Parameter Value
Linear Range 0.03 - 500.0 µM
Limit of Detection (LOD) 0.015 µM
Recovery in Water Samples 96.7% - 103.0%
Reproducibility (RSD) 2.6%

Data from an electrochemical sensor designed for hydrazine, demonstrating the potential for related hydrazide compounds in sensor technology.

Furthermore, the unique electronic environment created by the electron-donating amino group and the electron-withdrawing nitro group on the benzene (B151609) ring makes this compound a candidate for developing nonlinear optical (NLO) materials. NLO materials are crucial for applications in telecommunications, optical computing, and photonics. Integrating this compound into nanostructures or polymer matrices could lead to advanced materials with tailored optical properties.

Interdisciplinary Research in Chemical Biology and Materials Science

The future of this compound research lies at the intersection of multiple scientific disciplines, primarily chemical biology and materials science. Its role as a versatile chemical intermediate allows for its application in diverse fields, from drug discovery to the creation of novel polymers and dyes.

In chemical biology, the focus is on synthesizing derivatives and studying their interactions with biological systems. This includes evaluating their potential as enzyme inhibitors, antimicrobial agents, and probes for biological processes. The synthesis of hydrazide-hydrazone derivatives, for example, has been a fruitful area of research, yielding compounds with a wide range of biological activities.

In materials science, the compound and its precursor, 4-amino-3-nitrobenzoic acid, are being explored for their utility in creating new materials. The precursor is used in the production of azo dyes for the textile industry and can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength. The ability of these molecules to coordinate with metal ions has been demonstrated through the synthesis of complexes, such as a manganese(II) complex, which forms a distorted octahedral structure. This research into coordination chemistry is fundamental to designing new materials with specific magnetic, electronic, or catalytic functions.

The convergence of these fields will drive innovation. For example, a derivative of this compound could be designed to have a specific biological activity (chemical biology) and simultaneously be attached to a nanoparticle for targeted delivery or use in a diagnostic sensor (materials science). This interdisciplinary approach is essential for translating the fundamental chemical properties of this compound into practical, high-impact applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Amino-3-nitrobenzohydrazide while ensuring regioselectivity of the nitro and amino groups?

  • Methodology : A multi-step synthesis is recommended. Begin with a benzoic acid derivative, such as 3-nitrobenzoic acid, and introduce the hydrazide group via condensation with hydrazine hydrate under reflux in ethanol. Subsequent reduction of a nitro group (if present) using catalytic hydrogenation (e.g., Pd/C, H₂) or selective protection/deprotection strategies (e.g., Boc protection) can yield the desired amino-nitro substitution pattern. Monitor regioselectivity using TLC and intermediate characterization via FTIR and NMR to confirm functional group placement .

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF). Hydrogen-bonding interactions between the hydrazide (-CONHNH₂) and nitro/amino groups often stabilize the lattice, aiding in high-resolution data collection. Refinement parameters should include anisotropic displacement for non-H atoms and restraint models for disordered regions .

Q. What spectroscopic techniques are most effective for distinguishing adjacent amino and nitro substituents in this compound?

  • Methodology :

  • ¹H/¹³C NMR : The amino group (-NH₂) typically shows broad singlet(s) near δ 5–6 ppm, while nitro groups deshield adjacent protons, causing downfield shifts (δ 8–9 ppm). NOESY or HSQC can clarify spatial proximity .
  • FTIR : Asymmetric and symmetric stretching of -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm substituent presence .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence reactivity in nucleophilic aromatic substitution (NAS) or coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The electron-withdrawing nitro group meta to the amino group creates a polarized aromatic ring, activating specific positions for NAS. Experimental validation can involve Suzuki-Miyaura coupling at the para position relative to the nitro group, monitored by LC-MS and comparative yield analysis .

Q. What computational approaches predict the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

  • Methodology : Use molecular docking software (AutoDock Vina) to simulate interactions with transition metals (e.g., Cu²⁺, Zn²⁺). The hydrazide moiety acts as a bidentate ligand, while nitro/amino groups modulate binding affinity. Compare predicted binding energies with experimental isothermal titration calorimetry (ITC) data .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural characterization?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR can identify tautomerism or hindered rotation. For example, intramolecular hydrogen bonding between -NH₂ and -NO₂ may cause splitting at room temperature but coalesce at elevated temperatures .
  • Crystallographic Validation : Cross-validate NMR assignments with X-ray-derived torsion angles and hydrogen-bonding networks .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., HPLC purity vs. elemental analysis), employ orthogonal techniques (e.g., HRMS for molecular formula confirmation, DSC for phase purity) .
  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent polarity) for yield improvement, particularly in regioselective nitration/amination steps .

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